[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,4-dichlorobenzoate
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Overview
Description
Cholesteryl 3,4-dichlorobenzoate is a chemical compound with the molecular formula C34H48Cl2O2. It is a derivative of cholesterol and belongs to the class of benzoate esters. This compound is known for its applications in the field of pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesteryl 3,4-dichlorobenzoate can be synthesized through the esterification of cholesterol with 3,4-dichlorobenzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In industrial settings, the production of cholesteryl 3,4-dichlorobenzoate may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The compound is then purified through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Cholesteryl 3,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Cholesteryl 3,4-dichlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological membranes and proteins.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of cholesteryl 3,4-dichlorobenzoate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, altering their function and activity .
Comparison with Similar Compounds
Cholesteryl 3,4-dichlorobenzoate can be compared with other cholesterol derivatives such as:
Cholesteryl benzoate: Lacks the chlorine substituents, resulting in different chemical reactivity and physical properties.
Cholesteryl acetate: Has an acetate group instead of the dichlorobenzoate group, leading to variations in its applications and interactions.
Properties
Molecular Formula |
C34H48Cl2O2 |
---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,4-dichlorobenzoate |
InChI |
InChI=1S/C34H48Cl2O2/c1-21(2)7-6-8-22(3)27-12-13-28-26-11-10-24-20-25(38-32(37)23-9-14-30(35)31(36)19-23)15-17-33(24,4)29(26)16-18-34(27,28)5/h9-10,14,19,21-22,25-29H,6-8,11-13,15-18,20H2,1-5H3/t22-,25+,26+,27-,28+,29+,33+,34-/m1/s1 |
InChI Key |
BLAOAXBKPJFOPW-FNQPLYHTSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC(=C(C=C5)Cl)Cl)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC(=C(C=C5)Cl)Cl)C)C |
Origin of Product |
United States |
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